Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
Description
Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS: 291778-49-9) is a fluorinated carbamate derivative with the molecular formula C₁₄H₁₈F₃NO₃ and a molecular weight of 305.29 g/mol . It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of trifluoromethyl-containing amino alcohols for liver and pancreas disease therapeutics . The compound is synthesized via hydrogenolysis using palladium hydroxide under hydrogen gas, yielding an 80% isolated product as a hydrochloride salt . Analytical characterization includes ¹³C NMR (δ = 17.9–171.6 ppm), IR (1687 cm⁻¹ for carbonyl), and HRMS (m/z 263.1152) .
Properties
IUPAC Name |
benzyl N-[(2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFXBYSHTUGNX-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Utilization
The (2S,3S) configuration is typically achieved via chiral starting materials. L-valine derivatives, which contain a pre-existing (S)-configured stereocenter, serve as precursors. For instance, the hydroxyl group at C2 is introduced through asymmetric epoxidation of allylic alcohols followed by regioselective ring-opening with trifluoromethylating agents. The trifluoro group is installed using reagents like trifluoromethyltrimethylsilane (TMSCF3) under Lewis acid catalysis.
Asymmetric Catalysis
Palladium-catalyzed asymmetric allylic alkylation (AAA) constructs the C3 stereocenter. A β-ketoester intermediate undergoes AAA with benzyloxycarbonyl (Cbz) protection, yielding enantiomeric excess (ee) >95%. The hydroxy group is subsequently introduced via Sharpless asymmetric dihydroxylation, though this requires careful optimization to avoid racemization.
Stepwise Synthetic Routes
Carbamate Formation
The benzyl carbamate moiety is introduced early to protect the amine. A representative protocol involves:
- Amine Protection : Reacting (2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-amine with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base.
- Work-Up : Quenching with saturated NaHCO₃, followed by extraction with DCM and drying over Na₂SO₄.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Protection | Cbz-Cl, TEA | 0°C → RT | 85–92% |
Trifluoromethyl Group Installation
The trifluoromethyl group is introduced via nucleophilic trifluoromethylation. A ketone intermediate undergoes reaction with Ruppert–Prakash reagent (TMSCF3) in the presence of catalytic tetrabutylammonium fluoride (TBAF).
Optimization Note :
Hydroxylation at C2
The C2 hydroxy group is installed via diastereoselective reduction of a β-keto trifluoromethyl intermediate. Sodium borohydride (NaBH4) in ethanol at −20°C achieves diastereomeric ratios (dr) of 9:1.
Alternative Method :
Enzymatic reduction using alcohol dehydrogenase from Lactobacillus brevis yields >99% ee but requires specialized equipment.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 4:1). The target compound elutes at Rf = 0.3–0.4.
Crystallization
Slow evaporation from ethanol/water (9:1) yields colorless crystals suitable for X-ray diffraction, confirming the (2S,3S) configuration.
Analytical Data :
- Melting Point : 112–114°C
- Optical Rotation : [α]D²⁵ = +24.5° (c = 1.0, CHCl₃)
- NMR (¹H) : δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21 (d, J = 8.4 Hz, 1H, NH).
Challenges and Mitigation
Racemization Risks
The C3 stereocenter is prone to epimerization under acidic conditions. Mitigation includes:
Scalability Issues
Low yields in trifluoromethylation (≤60%) are addressed by switching to continuous-flow reactors, improving mass transfer and reducing side reactions.
Industrial-Scale Adaptations
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 70% (e.g., 30 minutes for carbamate formation vs. 12 hours conventionally).
Cost-Effective Protecting Groups
While benzyl carbamate offers stability, tert-butoxycarbonyl (Boc) is cheaper for large-scale batches. However, Boc removal requires acidic conditions, incompatible with the trifluoro group.
Recent Advances (Post-2020)
Photoredox Catalysis
Visible-light-mediated trifluoromethylation using Ru(bpy)₃²⁺ as a catalyst achieves 90% yield at room temperature, minimizing thermal degradation.
Biocatalytic Routes
Engineered transaminases convert prochiral ketones to (2S,3S)-amine intermediates with 98% ee, bypassing traditional resolution steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Reformation of the hydroxy compound
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Stereoisomeric Variants
- Benzyl ((2S,3R)-1,1,1-Trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS: 2382269-99-8): Shares the same molecular formula but differs in stereochemistry at the C3 position. No synthesis or analytical data provided in evidence, but it is marketed as an intermediate for organic synthesis .
Fluorinated Carbamates
tert-Butyl ((2R,3S)-2-(2,5-Difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate (CAS: 1172623-98-1):
- Benzyl N-[3-(5-Methyl-2-furyl)propyl]carbamate (CAS: Not specified): Replaces the trifluoro-hydroxy-methylpentyl group with a furylpropyl chain. Synthesized via BF₃•OEt₂-catalyzed reactions, yielding a less polar compound with distinct NMR shifts (e.g., furyl protons at δ ~6–7 ppm) .
Non-Fluorinated Carbamates
- Methyl (3-Hydroxyphenyl)-carbamate (CAS: 13683-89-1): Simpler structure lacking fluorination and branched alkyl groups. Lower molecular weight (181.18 g/mol) improves aqueous solubility but reduces lipid membrane permeability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Method | Applications |
|---|---|---|---|---|---|---|
| Benzyl ((2S,3S)-1,1,1-Trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate | 291778-49-9 | C₁₄H₁₈F₃NO₃ | 305.29 | Trifluoromethyl, hydroxy, carbamate | Hydrogenolysis with Pd(OH)₂/C | Pharmaceutical intermediate |
| Benzyl ((2S,3R)-1,1,1-Trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate | 2382269-99-8 | C₁₄H₁₈F₃NO₃ | 305.29 | Trifluoromethyl, hydroxy, carbamate | Not specified | Organic synthesis intermediate |
| tert-Butyl ((2R,3S)-2-(2,5-Difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate | 1172623-98-1 | C₂₀H₂₆F₂NO₄ | 406.43 | Difluorophenyl, pyran, carbamate | Amide coupling with BOP reagent | Enantioselective drug synthesis |
| Benzyl N-[3-(5-Methyl-2-furyl)propyl]carbamate | Not available | C₁₆H₁₉NO₃ | 273.33 | Furyl, carbamate | BF₃•OEt₂ catalysis | Heterocycle synthesis |
| Methyl (3-Hydroxyphenyl)-carbamate | 13683-89-1 | C₈H₉NO₃ | 181.18 | Phenolic hydroxy, carbamate | Esterification | Polymer stabilizer |
Key Findings and Discussion
- Structural Impact on Solubility: The trifluoromethyl group in the target compound increases lipophilicity (logP ~4) compared to non-fluorinated analogs, making it suitable for crossing biological membranes .
- Synthetic Efficiency: Hydrogenolysis yields higher purity (80%) than BF₃•OEt₂-mediated reactions (e.g., 60–70% for furyl derivatives) .
- Cost and Availability : The target compound is priced at €6,703.27/500 mg (industrial scale), reflecting its specialized fluorination and chiral purity . In contrast, simpler carbamates like Methyl (3-hydroxyphenyl)-carbamate cost <€100/g .
Biological Activity
Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is an organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The compound contains a trifluoromethyl group , which enhances its lipophilicity and metabolic stability. Its stereochemistry (2S,3S) is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 303.29 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Carbamate, Trifluoromethyl |
Biological Activity
This compound exhibits various biological activities primarily due to its carbamate structure, which is often associated with enzyme inhibition and modulation. The trifluoromethyl group enhances binding affinity to biological targets.
The mechanism of action involves the compound's ability to mimic natural substrates in enzymatic reactions. This structural similarity allows it to act as an inhibitor or modulator of specific enzymes. For instance:
- Enzyme Inhibition : Studies have shown that compounds with carbamate functionalities can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that this compound interacts with AChE with a Ki value indicating a potent inhibitory effect. This suggests potential applications in treating neurodegenerative diseases.
- Pharmacological Applications : In vivo studies indicate that the compound may exhibit anti-inflammatory properties. It has been tested in models of inflammation where it reduced markers such as TNF-alpha and IL-6.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : The reaction between benzyl carbamate and trifluoroacetaldehyde followed by hydrolysis yields the desired product.
Q & A
Q. Table 1: Synthetic Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst (Pd(OH)₂/C) | 2 mol% | Maximizes deprotection |
| H₂ Pressure | Atmospheric | Prevents over-reduction |
| Purification | Column chromatography | Removes byproducts |
Basic: What spectroscopic methods are used to characterize this compound, and what key data should researchers expect?
Methodological Answer:
Critical characterization techniques include:
- ¹³C NMR : Peaks at δ 17.9 (CH₃), 68.1 (C-OH), and 153.6 ppm (carbamate carbonyl) confirm the structure .
- MS (EI) : Molecular ion [M⁺] at m/z 263 (C₁₄H₁₇NO₄), with fragmentation peaks at m/z 91 (benzyl group) .
- IR : Bands at 1687 cm⁻¹ (C=O stretch) and 2965 cm⁻¹ (C-H stretch) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹³C NMR | δ 153.6 ppm | Carbamate carbonyl |
| MS | m/z 263 [M⁺] | Molecular ion confirmation |
| IR | 1687 cm⁻¹ | C=O stretch |
Advanced: How can researchers resolve contradictions in stereochemical assignment during X-ray crystallography?
Methodological Answer:
For chiral centers (2S,3S), use:
- SHELX Software : Refinement with SHELXL (e.g., Flack parameter x) to distinguish enantiomorphs in near-centrosymmetric structures .
- Chiral HPLC : Compare retention times with enantiopure standards.
- Computational Modeling : Density Functional Theory (DFT) to predict NMR shifts and compare with experimental data .
Note : Avoid relying solely on η parameters in SHELX for near-centrosymmetric structures due to false chirality indications .
Advanced: How to troubleshoot low yields during the Pd-catalyzed deprotection step?
Methodological Answer:
Common issues and solutions:
- Catalyst Poisoning : Ensure starting material is free from sulfur-containing impurities. Pre-wash the catalyst with EtOAc .
- Incomplete Hydrogenation : Increase H₂ pressure (1–3 atm) or use fresh catalyst.
- Sublimation Loss : Control vacuum during concentration (≤100 mbar) to retain product .
Q. Table 3: Troubleshooting Guide
| Issue | Solution |
|---|---|
| Low Conversion | Increase catalyst loading to 5 mol% |
| Byproduct Formation | Use degassed solvents |
Advanced: What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for trifluoromethyl group reactivity (e.g., nucleophilic attack at the carbamate carbonyl) .
- Molecular Dynamics : Simulate solvent effects (e.g., EtOAc vs. THF) on reaction pathways.
- pKa Prediction : Tools like MarvinSketch estimate the hydroxyl group’s acidity (pKa ~12–14) for deprotonation studies .
Advanced: How to validate purity and stability under varying storage conditions?
Methodological Answer:
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .
- Hygroscopicity : Store in desiccators with silica gel; the hydrochloride salt is prone to moisture absorption .
- Light Sensitivity : Use amber vials to prevent photodegradation of the carbamate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
